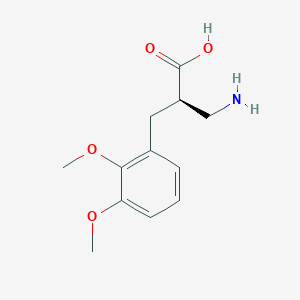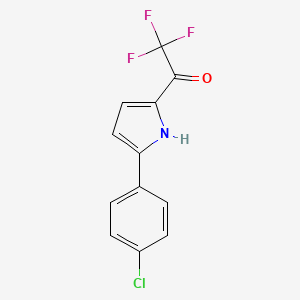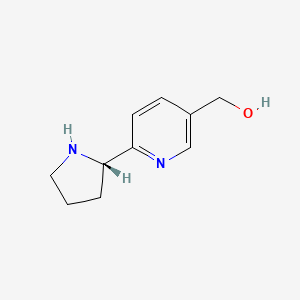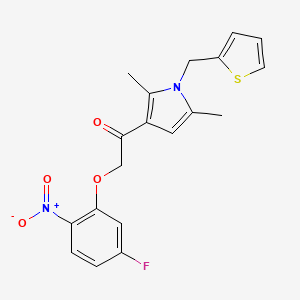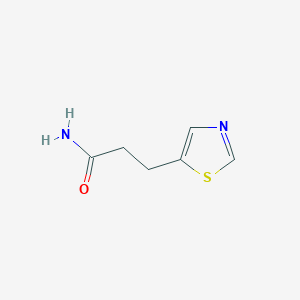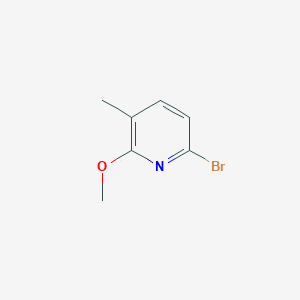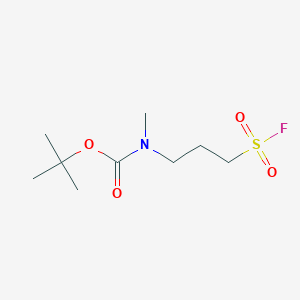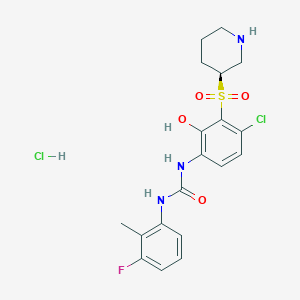
(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride is a synthetic organic compound It is characterized by the presence of a sulfonyl group, a urea moiety, and various substituents including chloro, hydroxy, and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride typically involves multiple steps:
Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative under basic conditions.
Coupling with the Phenyl Urea Derivative: The intermediate is then coupled with a phenyl urea derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of Substituents: The chloro, hydroxy, and fluoro groups are introduced through selective halogenation, hydroxylation, and fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Protein Binding: Studied for its binding affinity to proteins.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into formulations for enhanced efficacy.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluoro-2-methylphenyl)urea hydrochloride involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(3-fluorophenyl)urea hydrochloride
- (S)-1-(4-Chloro-2-hydroxy-3-(piperidin-3-ylsulfonyl)phenyl)-3-(2-methylphenyl)urea hydrochloride
Uniqueness
- Structural Differences : The presence of specific substituents such as the fluoro and methyl groups.
- Biological Activity : Variations in enzyme inhibition and binding affinity.
- Pharmacokinetics : Differences in absorption, distribution, metabolism, and excretion.
Eigenschaften
Molekularformel |
C19H22Cl2FN3O4S |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C19H21ClFN3O4S.ClH/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12;/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26);1H/t12-;/m0./s1 |
InChI-Schlüssel |
DYDXFXRQCUMHRP-YDALLXLXSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O.Cl |
Kanonische SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


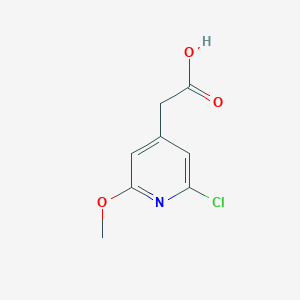
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
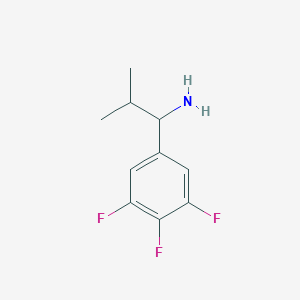
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
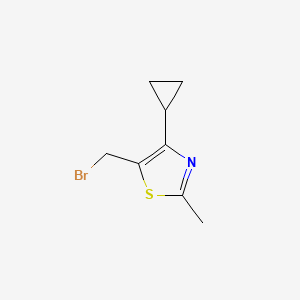
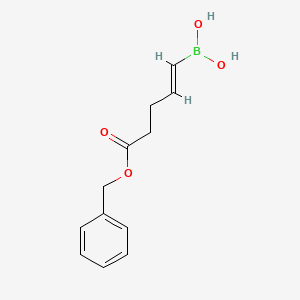
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
